molecular formula C17H14ClN5O3 B11047720 2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B11047720
M. Wt: 371.8 g/mol
InChI Key: CNMALENCZAENLG-UHFFFAOYSA-N
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Description

2-[5-(3-Chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetraazole ring, a chlorophenyl group, and a benzodioxin moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Tetraazole Ring: This step involves the cyclization of a suitable precursor, such as 3-chlorophenylhydrazine, with a nitrile compound under acidic or basic conditions.

    Introduction of the Benzodioxin Moiety: This can be achieved through a nucleophilic substitution reaction where the benzodioxin ring is introduced to the intermediate compound.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-chlorophenyl)-2H-1,2,3,4-tetraazol-2-yl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its combination of a tetraazole ring, chlorophenyl group, and benzodioxin moiety. This structural complexity provides it with distinct chemical reactivity and potential biological activities not commonly found in simpler compounds.

Properties

Molecular Formula

C17H14ClN5O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-[5-(3-chlorophenyl)tetrazol-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C17H14ClN5O3/c18-12-3-1-2-11(8-12)17-20-22-23(21-17)10-16(24)19-13-4-5-14-15(9-13)26-7-6-25-14/h1-5,8-9H,6-7,10H2,(H,19,24)

InChI Key

CNMALENCZAENLG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3N=C(N=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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